molecular formula C9H6N2O4 B3050625 5-Furfurylidenebarbituric acid CAS No. 27406-36-6

5-Furfurylidenebarbituric acid

Cat. No. B3050625
CAS RN: 27406-36-6
M. Wt: 206.15 g/mol
InChI Key: XDWMFQLVGXHUJV-UHFFFAOYSA-N
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Description

5-Furfurylidenebarbituric acid is a chemical compound with the molecular formula C9H6N2O4 . It has a molecular weight of 206.1549 . The structure of this compound includes a total of 22 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 2 imides (-thio), and 1 furane .


Molecular Structure Analysis

The molecular structure of 5-Furfurylidenebarbituric acid includes a furan ring attached to a barbituric acid moiety . The compound contains a total of 21 atoms; 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It also contains 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 2 imides (-thio), and 1 furane .

Scientific Research Applications

Chemical Reactions and Analysis

5-Furfurylidenebarbituric acid and its derivatives are primarily used in chemical reactions and analyses. For instance, furfuraldehyde compounds, including 5-furfurylidenebarbituric acid, react with 2-thiobarbituric acid (TBA) in an acidic medium. This reaction, accelerated by moderate heating, forms products with high absorption in the visible region, useful in derivative spectrophotometry (Tu, Xue, Meng, Espinosa-Mansilla, Peña, & López, 1992). Similarly, the simultaneous determination of 2-furfuraldehyde, 5-hydroxymethylfurfuraldehyde, and malonaldehyde in mixtures has been achieved using derivative spectrophotometry and partial least-squares analysis, indicating the relevance of these compounds in analytical chemistry (Espinosa-Mansilla, Peña, Salinas, & Martínez-galera, 1993).

Biological Activity and Medical Research

In medical research, derivatives of 5-furfurylidenebarbituric acid, such as 5-benzylbarbituric acid, have shown significant biological activities. For instance, they have been synthesized as potent and specific inhibitors of uridine phosphorylase, which may have implications in cancer and AIDS therapy (Naguib, Levesque, Wang, Panzica, & el Kouni, 1993).

Coordination Chemistry

In coordination chemistry, 5-furfurylidenebarbituric acid derivatives have been studied for their potential in forming complexes with various ions. For example, ligands derived from 5-furfurylidenebarbituric acid were synthesized and their complexes with Os(VIII), Ru(III), Zr(IV), and V(III) ions were explored. These compounds were examined for anticancer, antimicrobial, and antioxidant activities, indicating a broad range of potential applications (Masoud, Sweyllam, & Mahmoud M. Ahmed, 2020).

Pharmaceutical Analysis

In pharmaceutical analysis, 5-furfurylidenebarbituric acid derivatives have been used for the detection of certain substances. For example, a semiautomatic method for the analytical determination of furanic aldehydes in commercial pharmaceutical preparations was proposed, utilizing the reaction with TBA (Espinosa-Mansilla, Muñoz de la Peña, & Salinas, 1993).

Synthesis and Characterization of Complexes

The synthesis and characterization of various complexes involving 5-furfurylidenebarbituric acid derivatives demonstrate their utility in creating novel chemical structures. For instance, a study explored the synthesis of 5-aryl-1H,1'H-spiro(furo(2,3-d)pyrimidine-6,5'-pyrimidine)2,2',4,4',6'(3H,3'H,5H)-pentaones and their sulfur analogues, highlighting the versatility of these compounds in synthesizing new pyrimidine derivatives (Jalilzadeh & N. N. Pesyan, 2011).

properties

IUPAC Name

5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWMFQLVGXHUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181831
Record name Barbituric acid, 5-furfurylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Furfurylidenebarbituric acid

CAS RN

27406-36-6
Record name 5-Furfurylidenebarbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27406-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 5-furfurylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027406366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Furfurylidenebarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93915
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Barbituric acid, 5-furfurylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Moskvin, NR Reznikova, BA Ivin - Russian journal of organic chemistry, 2002 - Springer
… In reaction of 5-furfurylidenebarbituric acid with ethyl cyanoacetate or diethyl malonate in the presence of ammonium acetate were obtained respectively ethyl 7-amino-2,4-dioxo-5-(2-…
Number of citations: 24 link.springer.com

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